N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-7-5-10-15-18(23)17(14-8-3-2-4-9-14)21(26-19(13)15)22-20(24)16-11-6-12-25-16/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPRDMENQIYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core. This can be achieved through the Pechmann condensation, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst to form the chromen-4-one structure.
-
Pechmann Condensation
Reactants: Phenol, β-ketoester
Catalyst: Sulfuric acid or aluminum chloride
Conditions: Reflux in an organic solvent like ethanol or toluene
-
Formation of the Furan-2-carboxamide Moiety
Reactants: Furan-2-carboxylic acid, amine
Catalyst: Carbodiimide (e.g., EDCI) for amide bond formation
Conditions: Room temperature to mild heating
-
Coupling Reaction
Reactants: 8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl chloride, furan-2-carboxamide
Catalyst: Base (e.g., triethylamine)
Conditions: Reflux in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The chromen-4-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
-
Reduction
- Reduction of the chromen-4-one core can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of chromanol derivatives.
-
Substitution
- The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride
Major Products
Oxidation: Quinone derivatives
Reduction: Chromanol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Potential use in the development of new materials with specific chemical properties.
- Application in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Structure Variations :
- The target compound and 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide share a chromene backbone but differ in oxidation state (chromen-4-one vs. chromen-2-one).
- N-(4-Bromophenyl)furan-2-carboxamide retains the furan-2-carboxamide group but lacks the chromene core, emphasizing the role of the heterocyclic framework in modulating activity.
Substituent Effects: The 4-sulfamoylphenyl group in compound 12 introduces a sulfonamide moiety, which may enhance solubility or target specificity compared to the target compound’s phenyl group. The 4-bromophenyl substituent in ’s derivatives suggests halogenation improves antibacterial efficacy, a feature absent in the target compound.
Synthetic Routes :
- The target compound’s synthesis is unspecified, but chromene-carboxamide analogs are typically synthesized via acid-catalyzed condensation (e.g., acetic acid/sodium acetate) .
- Suzuki-Miyaura coupling in highlights modern catalytic methods for introducing aryl groups, which could be adapted for functionalizing the target compound.
Biological Activity
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in medicine, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure is characterized by a chromene backbone with a furan carboxamide substituent. Its molecular formula is , and it features the following structural components:
| Component | Description |
|---|---|
| Chromene Backbone | A bicyclic structure with significant biological activity. |
| Furan Ring | Contributes to the compound's reactivity and interactions. |
| Carboxamide Group | Imparts specific biological properties, including enzyme inhibition. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including cholinesterases and lipoxygenases, which are involved in inflammatory processes.
- Cytotoxicity : It exhibits cytotoxic effects against cancer cell lines, notably breast cancer cells (MCF-7). The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against both bacterial and fungal strains.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | Induces apoptosis via mitochondrial pathway |
| Hek293 | 25.3 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens. The results are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 62.5 µM | Bactericidal |
| Escherichia coli | 125 µM | Bacteriostatic |
| Candida albicans | 31.2 µM | Moderate activity |
These results indicate that this compound has broad-spectrum antimicrobial activity, making it a potential candidate for treating infections.
Case Studies
- Breast Cancer Treatment : A study investigated the efficacy of this compound in combination with conventional chemotherapy agents. Results indicated enhanced cytotoxicity when used synergistically with doxorubicin, leading to improved therapeutic outcomes in preclinical models.
- Biofilm Inhibition : Another study focused on the biofilm-forming capabilities of bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant inhibition of biofilm formation, suggesting its potential role in preventing chronic infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves two key steps:
- Step 1 : Formation of the chromen-4-one core via condensation of substituted phenylacetic acid (e.g., 3-methylphenyl acetic acid) with salicylaldehyde derivatives under acidic conditions (e.g., H₂SO₄ or HCl). Reaction temperature (80–120°C) and solvent choice (acetic acid or ethanol) significantly influence yield .
- Step 2 : Acylation of the chromen-4-one intermediate with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
- Optimization : Use design-of-experiment (DoE) approaches to refine parameters like reaction time, stoichiometry, and solvent polarity. Monitor by TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
- IR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and furan ring (C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 374.12) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., COX-2 or EGFR). Compare binding affinities with known inhibitors (e.g., quercetin for antioxidant activity) .
- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell line specificity, serum concentration) or compound purity (e.g., residual solvents affecting cytotoxicity).
- Solutions :
- Standardized Protocols : Use OECD guidelines for in vitro assays (e.g., MTT for cytotoxicity, fixed DMSO concentrations <0.1%) .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial zone-of-inhibition data) using random-effects models to account for heterogeneity .
- Structural Confirmation : Re-characterize disputed batches via XRD or 2D-NMR to rule out isomerism or impurities .
Q. How do structural modifications influence the pharmacological profile of this chromen-furan carboxamide derivative?
- SAR Insights :
- Chromen-4-one Core : Substitution at C-8 (methyl vs. chloro) modulates lipophilicity (logP changes ±0.5) and bioavailability. Methyl groups enhance metabolic stability .
- Furan Carboxamide : Replacing furan with thiophene reduces antioxidant activity (ΔIC₅₀ ~20 μM), while nitro groups at C-5 improve antimicrobial potency (MIC ~5 μg/mL) .
- Methodology : Synthesize analogs via parallel synthesis (e.g., Ugi reaction) and screen against target panels (e.g., NCI-60 for anticancer activity). Use QSAR models to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
